2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1423027-18-2
VCID: VC2575360
InChI: InChI=1S/C7H16N2O.2ClH/c10-6-5-9-7-1-3-8-4-2-7;;/h7-10H,1-6H2;2*1H
SMILES: C1CNCCC1NCCO.Cl.Cl
Molecular Formula: C7H18Cl2N2O
Molecular Weight: 217.13 g/mol

2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride

CAS No.: 1423027-18-2

Cat. No.: VC2575360

Molecular Formula: C7H18Cl2N2O

Molecular Weight: 217.13 g/mol

* For research use only. Not for human or veterinary use.

2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride - 1423027-18-2

Specification

CAS No. 1423027-18-2
Molecular Formula C7H18Cl2N2O
Molecular Weight 217.13 g/mol
IUPAC Name 2-(piperidin-4-ylamino)ethanol;dihydrochloride
Standard InChI InChI=1S/C7H16N2O.2ClH/c10-6-5-9-7-1-3-8-4-2-7;;/h7-10H,1-6H2;2*1H
Standard InChI Key VMGALVRHHOQQPZ-UHFFFAOYSA-N
SMILES C1CNCCC1NCCO.Cl.Cl
Canonical SMILES C1CNCCC1NCCO.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride belongs to the piperidine class of heterocyclic compounds, featuring a six-membered ring containing a nitrogen atom. The compound possesses a distinctive structural arrangement with an aminoethanol group attached at the 4-position of the piperidine ring, forming a secondary amine linkage. The molecule exists as a dihydrochloride salt, which enhances its stability and solubility properties compared to the free base form.

The complete chemical identification parameters of the compound are presented in Table 1:

ParameterValue
CAS Number1423027-18-2
Chemical FormulaC₇H₁₈Cl₂N₂O
Molecular Weight217.14 g/mol
MDL NumberMFCD22628534
PubChem CID71757509
IUPAC Name2-(piperidin-4-ylamino)ethanol; dihydrochloride
Standard InChIInChI=1S/C7H16N2O.2ClH/c10-6-5-9-7-1-3-8-4-2-7;;/h7-10H,1-6H2;2*1H
InChI KeyVMGALVRHHOQQPZ-UHFFFAOYSA-N
SMILES NotationC1CNCCC1NCCO.Cl.Cl

Table 1: Chemical Identification Parameters of 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride

The structural formula of the compound illustrates a piperidine ring with an aminoethanol moiety attached at the 4-position. The dihydrochloride form indicates that both nitrogen atoms (the piperidine nitrogen and the secondary amine nitrogen) are protonated, with each associated with a chloride counterion.

Physical Properties and Characteristics

2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride appears as a powder at room temperature. This physical state facilitates its handling, storage, and utilization in laboratory settings. The compound requires specific storage conditions to maintain its stability and purity.

PropertyDescription
Physical AppearancePowder
Recommended Storage Temperature4°C
SolubilitySoluble in polar solvents (water, methanol, ethanol)
StabilityStable under recommended storage conditions

Table 2: Physical Properties of 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride

The dihydrochloride salt form significantly influences the compound's physical properties, particularly its solubility profile. As a salt, it demonstrates enhanced water solubility compared to its free base counterpart, making it more suitable for aqueous applications in chemical and biological research.

Structural Relationship to Similar Compounds

Understanding the structural relationships between 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride and similar compounds provides valuable insights into its potential applications and chemical behavior. Several structurally related compounds have been documented in chemical databases, including:

  • 2-(Piperidin-4-yl)ethan-1-ol (CAS: 622-26-4), which lacks the amino linkage but maintains the ethanol moiety attached directly to the piperidine ring

  • 2-{(Piperidin-4-yl)methylamino}ethan-1-ol dihydrochloride (CAS: 1909326-14-2), which contains an additional methyl and isopropyl group at specific positions

  • 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride (CAS: 1219979-66-4), featuring an ethyl group on the amino nitrogen

These structural analogues demonstrate the versatility of the piperidine scaffold and the various substitution patterns possible at the 4-position, which can significantly influence the compounds' chemical and biological properties.

Functional GroupPotential Reactions
Secondary Amine (NH)Alkylation, acylation, conversion to amides/sulfonamides
Primary Alcohol (OH)Oxidation to aldehyde/carboxylic acid, esterification, etherification
Piperidine NitrogenAlkylation, acylation, quaternization

Table 3: Reactive Functional Groups and Potential Transformations

The compound can undergo numerous transformations, making it a versatile building block for medicinal chemistry and organic synthesis applications. The alcohol group can be oxidized to aldehydes or carboxylic acids, while the amine groups can participate in various coupling reactions to form more complex structures.

Applications in Research and Development

2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride serves as an important intermediate in the synthesis of more complex molecules with potential applications in pharmaceutical research. American Elements, a supplier of this compound, categorizes it under their "life science products," indicating its relevance to biological and medicinal research .

Piperidine derivatives similar to this compound have demonstrated various biological activities, including:

  • Enzyme inhibition properties

  • Receptor binding capabilities

  • Potential neuroprotective effects

The presence of both amine and alcohol functional groups makes this compound particularly valuable as a chemical building block, allowing for selective functionalization and incorporation into larger molecular frameworks. Its dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in biological assays and medicinal chemistry applications.

Purity GradeApplication
Standard GradeGeneral research purposes
High Purity (99%)Advanced research applications
Ultra High Purity (99.9%+)Specialized applications requiring exceptional purity

Table 4: Available Purity Grades and Applications

The compound can also be manufactured according to customer specifications, including different grades such as:

  • Mil Spec (military grade)

  • ACS, Reagent and Technical Grades

  • Pharmaceutical Grades

  • Optical, Semiconductor, and Electronics Grades

This flexibility in production capabilities allows researchers to obtain the compound with properties tailored to their specific applications, from basic research to advanced pharmaceutical development.

Related Compounds and Derivatives

Several structurally related compounds deserve mention due to their structural similarity and potential for similar applications:

  • 2-Amino-1-[1-(prop-2-yn-1-yl)piperidin-4-yl]ethan-1-ol dihydrochloride, which contains a propargyl group on the piperidine nitrogen and an amino group instead of the secondary amine

  • 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride, which incorporates a phenyl ring between the piperidine and the ethylamine moiety

  • 2-(Piperidin-4-yl)ethanol hydrochloride, a simpler analogue lacking the amino group between the piperidine and ethanol portions

These related compounds highlight the versatility of the piperidine scaffold and demonstrate how subtle structural modifications can be introduced to tune the properties and potential applications of these molecules.

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